molecular formula C8H9IN2O2 B14858941 Methyl 2-(aminomethyl)-6-iodoisonicotinate

Methyl 2-(aminomethyl)-6-iodoisonicotinate

Cat. No.: B14858941
M. Wt: 292.07 g/mol
InChI Key: ZAQOSFHGKSFYTK-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-6-iodoisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of an iodine atom at the 6th position of the isonicotinate ring and an aminomethyl group at the 2nd position The methyl ester group is attached to the carboxyl group of the isonicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-6-iodoisonicotinate typically involves a multi-step process. One common method starts with the iodination of isonicotinic acid to introduce the iodine atom at the 6th position. This is followed by the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-iodoisonicotinate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSMe) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield nitriles, while substitution of the iodine atom can produce various substituted isonicotinates.

Scientific Research Applications

Methyl 2-(aminomethyl)-6-iodoisonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-iodoisonicotinate involves its interaction with specific molecular targets. The iodine atom and aminomethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(aminomethyl)-6-iodoisonicotinate is unique due to the presence of both an iodine atom and an aminomethyl group on the isonicotinate ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-iodopyridine-4-carboxylate

InChI

InChI=1S/C8H9IN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,4,10H2,1H3

InChI Key

ZAQOSFHGKSFYTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)I)CN

Origin of Product

United States

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